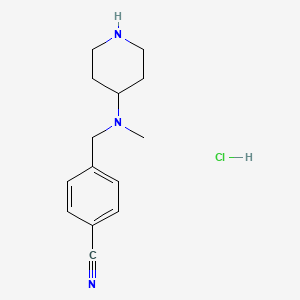

4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride

Description

Chemical Name: 4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride CAS No.: 1353972-57-2 Molecular Formula: C₁₄H₂₀ClN₃ Molecular Weight: 265.78 g/mol Key Features:

- A benzonitrile derivative with a methyl-substituted piperidine amine at the para position.

- Functional groups: Nitrile (-CN), tertiary amine (N-methyl piperidine), and aromatic ring.

- Applications: Used as a pharmaceutical intermediate, particularly in kinase inhibitor research .

- Hazard Profile: H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation) .

Properties

IUPAC Name |

4-[[methyl(piperidin-4-yl)amino]methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c1-17(14-6-8-16-9-7-14)11-13-4-2-12(10-15)3-5-13;/h2-5,14,16H,6-9,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORPDJARHGQOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C#N)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride typically involves a multi-step process:

Formation of the Piperidine Derivative: The synthesis begins with the preparation of a piperidine derivative. This can be achieved by reacting piperidine with formaldehyde and a suitable amine under controlled conditions.

Nitrile Group Introduction: The next step involves introducing the benzonitrile group. This is often done through a nucleophilic substitution reaction where the piperidine derivative reacts with a benzonitrile compound.

Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid. This step ensures the compound’s stability and solubility for further applications.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological properties, including:

- Neuroleptic Agents : The compound serves as an important building block in the synthesis of neuroleptic agents used for managing psychiatric disorders. Its ability to interact with serotonin receptors makes it valuable in neuropharmacology.

- Antimicrobial Activity : Some derivatives of piperidine compounds have shown antibacterial properties, suggesting potential applications in treating infections .

- Enzyme Inhibition : The piperidine nucleus is associated with enzyme inhibition activities, including acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease .

Synthesis and Reaction Pathways

The synthesis of 4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

- Nucleophilic Substitution : The piperidine nitrogen can act as a nucleophile in reactions with electrophiles.

- Reductions and Coupling Reactions : The presence of functional groups like amines and nitriles allows for various transformations leading to substituted aromatic compounds.

Several studies have highlighted the potential applications of this compound in drug development:

- Neuropharmacology : Investigations into the interaction of similar compounds with serotonin receptors have shown promising results in managing anxiety and depression.

- Antimicrobial Research : Studies evaluating the antibacterial activity of piperidine derivatives have demonstrated effective inhibition against various bacterial strains, indicating potential therapeutic uses in infectious diseases .

- Enzyme Inhibition Studies : Research into enzyme inhibitors has identified compounds that effectively inhibit acetylcholinesterase, suggesting that derivatives of this compound could be developed as treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s conformation and function. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitutional Analogs

Table 1: Key Physicochemical and Structural Comparisons

Functional Group Variations

Nitrile vs. Ester: The original compound’s nitrile group (-CN) enhances metabolic stability and participates in hydrogen bonding, critical for kinase inhibition . Analogs with ester groups (e.g., Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride) exhibit higher solubility but are prone to hydrolysis, limiting their in vivo utility .

Primary Amine (4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride): The aminomethyl group increases hydrophilicity, favoring renal excretion but reducing membrane permeability .

Positional Isomerism

- Para vs. Ortho Substitution: The original compound’s para-substituted benzonitrile optimizes steric alignment with target receptors (e.g., AMPK) . Ortho-substituted analogs (e.g., 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride) may exhibit reduced binding affinity due to steric clashes .

Piperidine Ring Modifications :

- Compounds like 4-(4-methylbenzoyl)piperidine hydrochloride replace the nitrile with a benzoyl group, increasing hydrophobicity and altering target specificity .

Biological Activity

4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is often associated with various pharmacological activities. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets, particularly through the piperidine moiety, which is known to influence the pharmacokinetic properties of compounds.

1. Anticancer Activity

Research has indicated that compounds containing piperidine derivatives can act as histone deacetylase (HDAC) inhibitors. In one study, a series of hydroxamic acid-based HDAC inhibitors were synthesized, showing significant inhibition rates against HDAC6 at concentrations as low as 1 μM. Notably, compounds MH1-18 and MH1-21 demonstrated over 90% inhibition rates and exhibited moderate cytotoxicity against several human cancer cell lines, including MCF-7 and SGC-7901 .

Table 1: HDAC Inhibition Rates of Selected Compounds

| Compound | HDAC Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| MH1-18 | >90 | 0.25 |

| MH1-21 | >90 | 0.30 |

| Control | N/A | 0.50 |

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and other diseases. For instance, the incorporation of piperidine into drug designs has been linked to enhanced inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment .

Table 2: Enzyme Inhibition Data

| Enzyme | Compound | Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| Acetylcholinesterase | 4-(Piperidin-4-yl) | 75 | 0.15 |

| Butyrylcholinesterase | 4-(Piperidin-4-yl) | 70 | 0.20 |

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through competitive inhibition or allosteric modulation. The piperidine ring enhances lipophilicity, facilitating better membrane permeability and interaction with target sites.

Case Studies

Recent studies have highlighted the compound's efficacy in various preclinical models:

- Cancer Cell Line Studies : In vitro tests showed that the compound reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through HDAC inhibition.

- Animal Models : Efficacy was also observed in murine models where administration led to significant tumor size reduction compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Piperidine derivatives are often prepared by reacting piperidin-4-amine with methylating agents (e.g., methyl iodide) under basic conditions (e.g., triethylamine), followed by coupling with benzonitrile precursors via Mannich reactions . Optimization involves adjusting stoichiometry, temperature (40–80°C), and solvent polarity (e.g., DMF or THF). Purification typically employs recrystallization from ethanol or column chromatography (silica gel, eluent: dichloromethane/methanol gradient). Yield improvements (>80%) require inert atmospheres (N₂) and moisture control .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the piperidine and benzonitrile moieties.

- Mass spectrometry (HRMS) for molecular ion validation (expected [M+H]⁺ ~276.17).

- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect byproducts like unreacted piperidine intermediates .

- TLC (silica, UV visualization) for rapid reaction monitoring .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to humidity (>60% RH) or acidic/basic conditions, which may degrade the piperidine ring. Safety protocols include using gloves, fume hoods, and spill trays during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols by:

- Validating target binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Replicating dose-response curves (IC₅₀) across multiple models (e.g., HEK293 vs. CHO cells).

- Cross-referencing with structurally analogous compounds (e.g., 4-chloro-N-(4-substituted-phenyl)benzamide derivatives) to identify SAR trends .

Q. What in silico strategies can predict the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to evaluate binding affinity for targets like GPCRs or kinases.

- QSAR models (e.g., SwissADME) to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.

- Toxicity prediction using ProTox-II to flag potential hepatotoxicity or mutagenicity based on structural alerts (e.g., nitrile group reactivity) .

Q. How can synthetic byproducts be minimized during scale-up for preclinical studies?

- Methodological Answer :

- Optimize flow chemistry setups to enhance mixing and heat transfer, reducing side reactions like over-alkylation.

- Implement DoE (Design of Experiments) to identify critical parameters (pH, temperature).

- Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediate formation .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR/Cas9 knockout of putative targets (e.g., dopamine receptors) to confirm functional dependency.

- Metabolomic profiling (LC-MS/MS) to track downstream effects (e.g., cAMP modulation).

- Mutagenesis studies (alanine scanning) to pinpoint binding residues on target proteins .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

- Methodological Answer :

- Perform solubility screens in PBS (pH 7.4), DMSO, and ethanol under controlled temperatures (25°C vs. 37°C).

- Use dynamic light scattering (DLS) to detect aggregation at high concentrations (>1 mM).

- Compare with structurally similar compounds (e.g., 4-piperidinyl amine hydrochlorides) to identify trends in solvent compatibility .

Q. Why do cytotoxicity assays show variability across cancer cell lines?

- Methodological Answer :

- Test in isogenic cell lines (e.g., p53 wild-type vs. null) to assess genetic dependency.

- Measure ROS generation and mitochondrial membrane potential to differentiate apoptotic vs. necrotic pathways.

- Validate using 3D spheroid models to mimic in vivo tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.